molecular formula C22H14F6N2O2 B12611862 3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide CAS No. 917920-70-8

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide

Cat. No.: B12611862
CAS No.: 917920-70-8
M. Wt: 452.3 g/mol
InChI Key: TUYXBXQHVFGSRQ-UHFFFAOYSA-N
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Description

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide is a compound characterized by the presence of benzamido and trifluoromethyl groups. This compound is notable for its unique chemical structure, which includes two benzamide groups and two trifluoromethyl groups attached to a phenyl ring. The presence of trifluoromethyl groups often imparts significant chemical stability and unique reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide typically involves the reaction of benzamide with trifluoromethyl-substituted benzoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamido groups can form hydrogen bonds with target proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzamide
  • N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

3-Benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide is unique due to the presence of both benzamido and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

917920-70-8

Molecular Formula

C22H14F6N2O2

Molecular Weight

452.3 g/mol

IUPAC Name

3-benzamido-N-[2,5-bis(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C22H14F6N2O2/c23-21(24,25)15-9-10-17(22(26,27)28)18(12-15)30-20(32)14-7-4-8-16(11-14)29-19(31)13-5-2-1-3-6-13/h1-12H,(H,29,31)(H,30,32)

InChI Key

TUYXBXQHVFGSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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